molecular formula C17H20N2O4S B5745242 N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide

N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5745242
M. Wt: 348.4 g/mol
InChI Key: BEDOSLQASQSBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide, also known as MBSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBSA is a sulfonamide derivative that has been synthesized through a number of methods, each with varying degrees of success. In We will also discuss potential future directions for research on MBSA.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cancer cell growth and inflammation. N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide has also been found to reduce the expression of matrix metalloproteinases, enzymes involved in tissue remodeling and cancer cell invasion. Additionally, N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide has been found to reduce pain sensitivity in animal models, potentially through the inhibition of cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide has a number of advantages for lab experiments, including its relatively low cost and availability. However, N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide has some limitations, including its low solubility in water and organic solvents, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research on N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the development of N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide and its potential applications in cancer research, inflammation, and pain management. Finally, studies are needed to determine the safety and toxicity of N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide and its derivatives in animal models and human clinical trials.

Synthesis Methods

N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide has been synthesized through a number of methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 2-methylbenzylamine, followed by reduction of the resulting nitro compound with sodium dithionite. Other methods include the reaction of 2-methoxy-5-chlorobenzenesulfonamide with 2-methylbenzylamine, followed by reduction with sodium borohydride. The yield and purity of N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide can vary depending on the synthesis method used.

Scientific Research Applications

N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide has been studied for its potential applications in various fields, including cancer research, inflammation, and pain management. N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide has been found to have analgesic effects, reducing pain sensitivity in animal models.

properties

IUPAC Name

N-[2-methoxy-5-[(2-methylphenyl)methylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-6-4-5-7-14(12)11-18-24(21,22)15-8-9-17(23-3)16(10-15)19-13(2)20/h4-10,18H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDOSLQASQSBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.